molecular formula C11H9ClN2O2S B2367976 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 851721-96-5

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid

Cat. No.: B2367976
CAS No.: 851721-96-5
M. Wt: 268.72
InChI Key: JRWOMBUIKGZZBQ-UHFFFAOYSA-N
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Description

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is a high-purity chemical reagent designed for research applications in medicinal chemistry and pharmaceutical development. This compound features a synthetically versatile structure, integrating an imidazole heterocycle linked to a acetic acid moiety via a sulfanyl bridge. The imidazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of biologically active molecules and approved drugs . This ring system is a key component of natural products like histidine and is considered a bioisostere of purines, allowing it to interact effectively with enzymes and receptors in biological systems . The specific substitution pattern with a 3-chlorophenyl group and the sulfur-containing acetic acid side chain may be utilized to develop novel compounds with potential pharmacological activities. Research into similar imidazole derivatives has demonstrated a broad spectrum of biological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . The presence of the sulfanylacetic acid group offers a handle for further chemical modification, making this compound a valuable building block for creating larger molecular architectures or probe molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-8-2-1-3-9(6-8)14-5-4-13-11(14)17-7-10(15)16/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWOMBUIKGZZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Direct Alkylation of 1-(3-Chlorophenyl)-1H-Imidazole-2-Thiol

Reaction Overview

This two-step method involves synthesizing the imidazole-2-thiol intermediate followed by S-alkylation with chloroacetic acid:

  • Synthesis of 1-(3-Chlorophenyl)-1H-imidazole-2-thiol :

    • Prepared via cyclocondensation of 3-chloroaniline with thiourea derivatives or via oxidative desulfurization of disulfide precursors.
    • Example: Reaction of 3-chloroaniline with ammonium thiocyanate in acetic acid yields the thiol intermediate.
  • S-Alkylation with Chloroacetic Acid :

    • The thiol undergoes nucleophilic substitution with chloroacetic acid in basic conditions (e.g., KOH/ethanol).
    • Conditions : 60–80°C for 4–6 hours under reflux.
    • Yield : 65–75% after recrystallization.

Reaction Scheme :
$$
\text{1-(3-Chlorophenyl)-1H-imidazole-2-thiol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{KOH, EtOH}} \text{Target Compound}
$$

Key Data
Parameter Value Source
Solvent Ethanol
Base Potassium hydroxide
Temperature 60–80°C
Reaction Time 4–6 hours
Yield 65–75%

Solvent-Free N-Alkylation Followed by Ester Hydrolysis

Methodology

A green chemistry approach avoids hazardous solvents:

  • Synthesis of Imidazole-1-yl-Acetic Acid tert-Butyl Ester :
    • React imidazole with tert-butyl chloroacetate in the presence of K₂CO₃ under solvent-free conditions.
  • Thiolation and Hydrolysis :
    • Convert the ester to the thiol derivative using thiourea, followed by acidic hydrolysis.

Advantages :

  • Eliminates solvent evaporation steps.
  • Reduces environmental impact.

Reaction Scheme :
$$
\text{Imidazole} + \text{tert-Butyl chloroacetate} \xrightarrow{\text{K}2\text{CO}3, \text{solvent-free}} \text{Ester Intermediate} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Target Compound}
$$

Key Data
Parameter Value Source
Catalyst Potassium carbonate
Temperature 60°C
Reaction Time 4–6 hours
Yield 70–80%

One-Pot Multicomponent Reaction

Procedure

A streamlined method combines imidazole formation and S-alkylation in a single pot:

  • Cyclocondensation : 3-Chlorophenylglyoxal reacts with ammonium thiocyanate and chloroacetic acid.
  • In Situ Alkylation : The thiol intermediate is alkylated without isolation.

Conditions :

  • Solvent: Acetonitrile or DMF.
  • Catalyst: Triethylamine or InCl₃.

Yield : 50–60%.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Source
¹H NMR (DMSO-d₆) δ 3.80 (s, 2H, CH₂), 7.40–7.80 (m, 4H, Ar-H)
¹³C NMR δ 170.5 (COOH), 135.2 (C-Cl), 40.2 (CH₂)
IR (KBr) 2550 cm⁻¹ (S-H), 1710 cm⁻¹ (C=O)

Purity and Yield Comparison

Method Purity (%) Yield (%)
Direct Alkylation ≥98 65–75
Solvent-Free ≥95 70–80
One-Pot ≥90 50–60

Critical Analysis of Methods

  • Direct Alkylation :

    • Pros : High yield, straightforward.
    • Cons : Requires isolation of thiol intermediate.
  • Solvent-Free Route :

    • Pros : Environmentally friendly, scalable.
    • Cons : Longer reaction time.
  • One-Pot Synthesis :

    • Pros : Reduced steps.
    • Cons : Lower yield due to side reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its role as a pharmaceutical intermediate and bioactive molecule . Its structural complexity enables various chemical modifications, which are essential for creating new therapeutic agents.

Drug Discovery

  • Antimicrobial Activity : Research indicates that derivatives of imidazole compounds, including 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid, exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
  • Anticancer Potential : The compound has shown promise in anticancer research. Studies suggest that imidazole derivatives can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, related compounds have demonstrated cytotoxic effects against human lung cancer cell lines with IC50 values indicating significant activity .
  • Mechanistic Studies : Ongoing investigations focus on understanding the mechanism of action of this compound. Initial findings suggest that it may interact with specific protein targets, influencing cellular pathways associated with disease progression .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

StudyFocusFindings
Antimicrobial ActivityEffective against Mycobacterium tuberculosis; demonstrated in vitro efficacy.
Anticancer ActivitySignificant cytotoxic effects on lung cancer cell lines; IC50 values ranging from 0.85 to 6.75 µM.
Mechanistic InsightsSuggested interactions with target proteins; ongoing studies to elucidate pathways involved.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups, enhancing its biological activity and specificity as a therapeutic agent . Techniques such as X-ray crystallography and computational modeling are employed to analyze its geometry and electronic structure, which are crucial for understanding its reactivity and interaction with biological targets .

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the chlorophenyl group can engage in hydrophobic interactions with receptor binding pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-Chlorobenzyl vs. 3-Chlorophenyl : A closely related compound, 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylene]acetohydrazide (), replaces the 3-chlorophenyl group with a 2-chlorobenzyl substituent. The ortho-chloro position on the benzyl ring may induce greater steric hindrance and alter electronic interactions compared to the meta-chloro configuration in the target compound.

  • 3-Chloro-2-Methylphenyl Derivative : The compound 2-{[1-(3-chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid () introduces a methyl group adjacent to the chloro substituent. This modification enhances hydrophobicity (logP increases) and may improve membrane permeability but could also disrupt planar molecular conformations critical for binding .

Functional Group Modifications

  • Acetamide Derivative: In 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide (), the carboxylic acid is replaced with an acetamide group. This change eliminates the ionizable proton, increasing logP from ~2–3 (estimated for the acid) to 4.496 and reducing water solubility. The amide group introduces additional hydrogen-bond acceptor capacity (polar surface area: 34.97 Ų) but removes donor functionality, altering pharmacokinetic properties .
  • Methoxyphenyl Derivative: The 4-methoxyphenyl-substituted analogue () features an electron-donating methoxy group, which decreases the acidity of the acetic acid and may enhance π-π stacking interactions in aromatic systems.

Physicochemical Properties and Structure-Activity Relationships (SAR)

Key Parameters

Compound Substituent Functional Group Molecular Weight logP Polar Surface Area (Ų) Hydrogen Bond Donors/Acceptors
Target Compound 3-Chlorophenyl COOH ~328.8* ~2.5† ~70‡ 1 / 4
2-Chlorobenzyl Acetohydrazide (E2) 2-Chlorobenzyl CONHNH2 N/A N/A N/A 2 / 5
3-Chloro-2-Methylphenyl Acid (E6) 3-Chloro-2-MePh COOH ~342.8 ~3.0 ~70 1 / 4
Trifluoromethylphenyl Acid (E7) 4-CF3-Ph COOH ~377.7 ~3.2 ~70 1 / 5
Acetamide Derivative (E4) 3-Chlorophenyl CONHR 371.89 4.496 34.97 1 / 4

*Estimated based on molecular formula (C₁₁H₉ClN₂O₂S); †Predicted using fragment-based methods; ‡Calculated using COOH and imidazole contributions.

SAR Insights

  • Lipophilicity : The acetamide derivative (logP 4.496) exhibits higher membrane permeability than the carboxylic acid analogues, favoring central nervous system (CNS) penetration.
  • Acidity : The trifluoromethyl-substituted compound () likely has a lower pKa (~2.5–3.0) compared to the target compound (~3.5–4.0), enhancing ionization at physiological pH and solubility in polar environments .
  • Steric Effects : The 2-methyl group in may hinder rotation around the phenyl-imidazole bond, stabilizing specific conformations critical for target binding .

Biological Activity

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid (CAS Number: 851721-96-5) is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Its structure incorporates both an imidazole ring and a chlorophenyl moiety, which are known to contribute to various biological effects.

  • Molecular Formula : C11H9ClN2O2S
  • Molecular Weight : 268.72 g/mol

Biological Activity Overview

Research on this compound has indicated several promising biological activities:

Antimicrobial Activity

Studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 20–70 µM, indicating moderate activity compared to standard antibiotics like ceftriaxone .

Anticancer Activity

Preliminary evaluations suggest that this compound may exhibit anticancer properties. In vitro studies have indicated that imidazole derivatives can induce apoptosis in cancer cell lines. For example, compounds with structural similarities have shown IC50 values as low as 0.058 µM against T47D breast cancer cells, highlighting their potential as anticancer agents .

Case Study 1: Antimicrobial Evaluation

A study published in MDPI evaluated the antimicrobial activity of various imidazole derivatives, including those structurally related to this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 20–40 µM against S. aureus and higher values against E. coli .

Case Study 2: Anticancer Properties

In another investigation focusing on the anticancer effects of imidazole-based compounds, researchers synthesized several derivatives and assessed their cytotoxicity against different cancer cell lines. Notably, one derivative exhibited an IC50 of 0.069 µM against HeLa cells, suggesting that modifications in the imidazole structure can enhance anticancer activity significantly .

Data Tables

Activity Type Target MIC/IC50 Value Reference
AntimicrobialS. aureus20–40 µM
AntimicrobialE. coli40–70 µM
AnticancerT47D cells0.058 µM
AnticancerHeLa cells0.069 µM

Q & A

Q. What mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure real-time binding kinetics with enzymes like topoisomerase II. Perform competitive inhibition assays with fluorescent substrates (e.g., ethidium bromide displacement for DNA intercalation). Pair with proteomics to identify differentially expressed proteins post-treatment .

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